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molecular formula C5H3ClN2O3 B1587214 6-Chloro-3-nitropyridin-2(1H)-one CAS No. 92138-35-7

6-Chloro-3-nitropyridin-2(1H)-one

Cat. No. B1587214
M. Wt: 174.54 g/mol
InChI Key: SCGNWULOSYKTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090596B2

Procedure details

In a manner analogous to EXAMPLE 1 (steps 1 to 3, 6 and 7), 3-(6-chloro-2-hydroxypyridin-3-ylamino)-4-{[(5-methylfuran-2-yl)-(3-methyloxetan-3-yl)methyl]amino}cyclobut-3-ene-1,2-dione was prepared from 6-chloro-3-nitro-1H-pyridin-2-one. HPLC 94.8%, ES− [402].
Name
3-(6-chloro-2-hydroxypyridin-3-ylamino)-4-{[(5-methylfuran-2-yl)-(3-methyloxetan-3-yl)methyl]amino}cyclobut-3-ene-1,2-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([OH:8])[C:5]([NH:9]C2C(=O)C(=O)C=2NC(C2OC(C)=CC=2)C2(C)COC2)=[CH:4][CH:3]=1.ClC1NC(=O)C([N+]([O-])=O)=CC=1>>[NH2:9][C:5]1[C:6](=[O:8])[NH:7][C:2]([Cl:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
3-(6-chloro-2-hydroxypyridin-3-ylamino)-4-{[(5-methylfuran-2-yl)-(3-methyloxetan-3-yl)methyl]amino}cyclobut-3-ene-1,2-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=N1)O)NC=1C(C(C1NC(C1(COC1)C)C=1OC(=CC1)C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(N1)=O)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC=1C(NC(=CC1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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